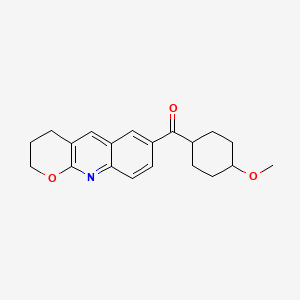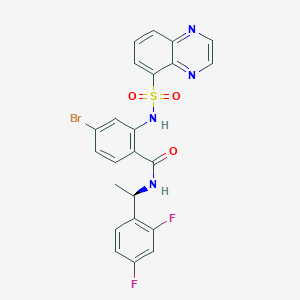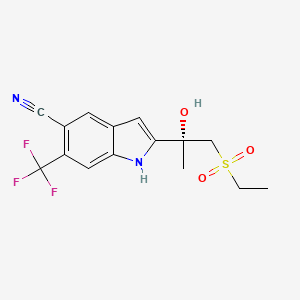![molecular formula C20H19N B1673074 (6S,10bR)-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline CAS No. 129540-12-1](/img/structure/B1673074.png)
(6S,10bR)-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6S,10bR)-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline is a compound discovered by Johnson & Johnson. It is a triple reuptake inhibitor antidepressant, which means it inhibits the reuptake of serotonin, norepinephrine, and dopamine in the central nervous system. This compound was first prepared by Bruce E. Maryanoff and coworkers during the late 1970s to 1980s .
Vorbereitungsmethoden
The synthesis of JNJ-7925476 involves the preparation of a pyrroloisoquinoline core with an overlaid benzhydryl motif. The incorporation of the pyrrolidino ring onto the tetrahydroisoquinoline scaffolding markedly improves potency, although this only works for one of the available stereoisomers . The compound is a racemic preparation of the more potent diastereomer. The synthetic routes and reaction conditions for the preparation of JNJ-7925476 have been detailed in various scientific publications .
Analyse Chemischer Reaktionen
JNJ-7925476 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: It has been used as a model compound for studying the structure-activity relationships of pyrroloisoquinoline derivatives.
Biology: It has been used to study the effects of triple reuptake inhibitors on neurotransmitter levels in the brain.
Medicine: It has been investigated as a potential treatment for depression and other mood disorders due to its ability to inhibit the reuptake of serotonin, norepinephrine, and dopamine.
Wirkmechanismus
JNJ-7925476 exerts its effects by inhibiting the reuptake of serotonin, norepinephrine, and dopamine in the central nervous system. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which can help alleviate symptoms of depression and other mood disorders. The molecular targets of JNJ-7925476 include the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) .
Vergleich Mit ähnlichen Verbindungen
JNJ-7925476 is unique in its ability to inhibit the reuptake of three major neurotransmitters: serotonin, norepinephrine, and dopamine. Similar compounds include:
JNJ-39836966: The (6R,10bS) stereoisomer of JNJ-7925476, which is more potent.
JNJ-39836732: The (6S,10bR) stereoisomer of JNJ-7925476, which is less potent.
Crispine A: Another pyrroloisoquinoline derivative with similar structural features.
These compounds share structural similarities with JNJ-7925476 but differ in their potency and specific effects on neurotransmitter reuptake.
Eigenschaften
CAS-Nummer |
129540-12-1 |
|---|---|
Molekularformel |
C20H19N |
Molekulargewicht |
273.4 g/mol |
IUPAC-Name |
(6S,10bR)-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline |
InChI |
InChI=1S/C20H19N/c1-2-15-9-11-16(12-10-15)19-14-21-13-5-8-20(21)18-7-4-3-6-17(18)19/h1,3-4,6-7,9-12,19-20H,5,8,13-14H2/t19-,20+/m0/s1 |
InChI-Schlüssel |
YPFCCQUUZJDQAM-VQTJNVASSA-N |
SMILES |
C#CC1=CC=C(C=C1)C2CN3CCCC3C4=CC=CC=C24 |
Isomerische SMILES |
C#CC1=CC=C(C=C1)[C@@H]2CN3CCC[C@@H]3C4=CC=CC=C24 |
Kanonische SMILES |
C#CC1=CC=C(C=C1)C2CN3CCCC3C4=CC=CC=C24 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
JNJ-7925476 trans-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo(2,1-a)isoquinoline |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine](/img/structure/B1673001.png)





![5-bromo-18-methoxy-10-methyl-16-oxa-2,10,21,23-tetrazatetracyclo[15.6.2.03,8.020,24]pentacosa-1(23),3(8),4,6,17,19,21,24-octaene](/img/structure/B1673007.png)

![3-[(1S)-1-(3,4-Difluorophenyl)propyl]-2,3-dihydro-5-(5-isoxazolyl)-2-thioxo-1H-imidazole-4-carboxylic acid methyl ester](/img/structure/B1673011.png)
![2-(4-chlorophenoxy)-N-[(1S,3R)-5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide](/img/structure/B1673013.png)
